TDO vs. IDO1 Selectivity: A Quantified Dual Inhibition Profile
This compound exhibits a 16-fold selectivity window for human TDO over human IDO1. It inhibits human TDO (residues 19-388) with an IC50 of 40 nM, while inhibiting human IDO1 (residues 12-403) with an IC50 of 640 nM under identical recombinant enzyme assay conditions [1]. In contrast, the well-known isatin derivative MAO inhibitor isatin (indoline-2,3-dione) shows no comparable TDO/IDO1 selectivity . Other isatin Schiff bases optimized for TDO inhibition, such as those in the Pantouris et al. series, reportedly achieved potency improvements of >130-fold, but specific dual selectivity ratios were not quantified for the ethoxy analog versus the chloro analogs [2].
| Evidence Dimension | TDO vs. IDO1 selectivity ratio |
|---|---|
| Target Compound Data | IC50 (hTDO) = 40 nM; IC50 (hIDO1) = 640 nM; Ratio = 16-fold (IDO1/TDO) |
| Comparator Or Baseline | Baseline: Isatin (indoline-2,3-dione) – no reported TDO/IDO1 selectivity. Pantouris et al. isatin derivatives: >130-fold TDO potency improvement over unsubstituted isatin, but specific TDO/IDO1 ratios not reported for this scaffold. |
| Quantified Difference | 16-fold selectivity for hTDO over hIDO1 |
| Conditions | Recombinant human enzymes (hTDO 19-388 aa, hIDO1 12-403 aa) expressed in E. coli Transetta (DE3); spectrophotometric analysis using Nanodrop 2000c. |
Why This Matters
A defined 16-fold TDO/IDO1 selectivity profile allows researchers to study TDO-dependent kynurenine pathway modulation with a quantifiable selectivity window that is not achievable with generic isatin or unoptimized Schiff base analogs.
- [1] BindingDB BDBM50606613 / CHEMBL5219865. Affinity Data: IC50 = 40 nM for human TDO; IC50 = 640 nM for human IDO1. Curated by ChEMBL from Sichuan University. View Source
- [2] Pantouris, G., et al. (2016). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. J Enzyme Inhib Med Chem, 31(sup1), 70-78. View Source
